4-(3-bromophenylcarbonothioyl)-N-(naphthalen-1-yl)piperazine-1-carbothioamide
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Overview
Description
4-(3-bromophenylcarbonothioyl)-N-(naphthalen-1-yl)piperazine-1-carbothioamide is a complex organic compound featuring a piperazine ring substituted with a 3-bromophenylcarbonothioyl group and a naphthalen-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenylcarbonothioyl)-N-(naphthalen-1-yl)piperazine-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3-Bromophenylcarbonothioyl Group: This step involves the reaction of the piperazine derivative with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form the 3-bromophenylcarbonothioyl group.
Attachment of the Naphthalen-1-yl Group: The final step includes the nucleophilic substitution reaction where the naphthalen-1-yl group is introduced using naphthalen-1-ylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbonothioyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the 3-bromophenyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(3-bromophenylcarbonothioyl)-N-(naphthalen-1-yl)piperazine-1-carbothioamide can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of novel compounds.
Biology and Medicine
This compound may exhibit biological activity, potentially acting as a ligand for certain receptors or enzymes. Its structural features suggest it could be explored for anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
In material science, the compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure might contribute to the design of advanced polymers or nanomaterials.
Mechanism of Action
The mechanism of action for 4-(3-bromophenylcarbonothioyl)-N-(naphthalen-1-yl)piperazine-1-carbothioamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The carbonothioyl and naphthalen-1-yl groups could facilitate binding to hydrophobic pockets in proteins, while the piperazine ring might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(3-chlorophenylcarbonothioyl)-N-(naphthalen-1-yl)piperazine-1-carbothioamide: Similar structure but with a chlorine atom instead of bromine.
4-(3-bromophenylcarbonothioyl)-N-(phenyl)piperazine-1-carbothioamide: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.
Uniqueness
The presence of both the 3-bromophenylcarbonothioyl and naphthalen-1-yl groups in 4-(3-bromophenylcarbonothioyl)-N-(naphthalen-1-yl)piperazine-1-carbothioamide makes it unique. This combination of functional groups can impart distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
4-(3-bromobenzenecarbothioyl)-N-naphthalen-1-ylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3S2/c23-18-8-3-7-17(15-18)21(27)25-11-13-26(14-12-25)22(28)24-20-10-4-6-16-5-1-2-9-19(16)20/h1-10,15H,11-14H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHZIZVCLIPECK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)C2=CC(=CC=C2)Br)C(=S)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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